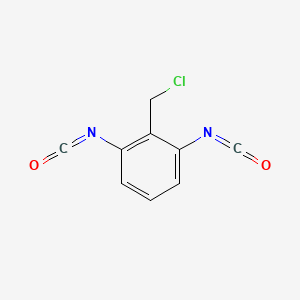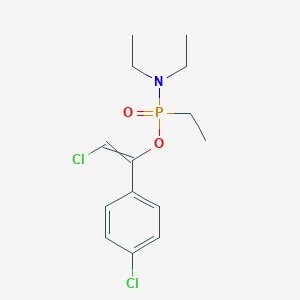
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by the presence of both chloro and phosphonamidate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate typically involves the reaction of 2-chloro-1-(4-chlorophenyl)ethenyl chloride with triethylphosphonamidate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene, and the reaction is often conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced forms.
Hydrolysis: The phosphonamidate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to oxides or reduced forms, respectively.
Scientific Research Applications
2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethylphosphonamidate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce chloro and phosphonamidate groups into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-chlorophenyl)ethenyl N,N,P-triethyl
Properties
CAS No. |
59149-93-8 |
|---|---|
Molecular Formula |
C14H20Cl2NO2P |
Molecular Weight |
336.2 g/mol |
IUPAC Name |
N-[[2-chloro-1-(4-chlorophenyl)ethenoxy]-ethylphosphoryl]-N-ethylethanamine |
InChI |
InChI=1S/C14H20Cl2NO2P/c1-4-17(5-2)20(18,6-3)19-14(11-15)12-7-9-13(16)10-8-12/h7-11H,4-6H2,1-3H3 |
InChI Key |
LWCJGUVDKANYFL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P(=O)(CC)OC(=CCl)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


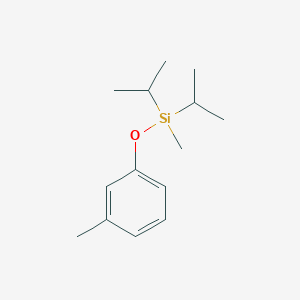
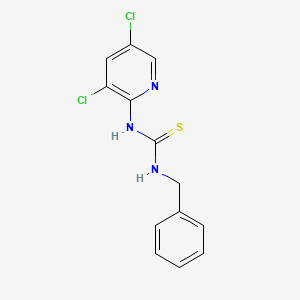
![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)
![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-propoxyphenol](/img/structure/B14601751.png)
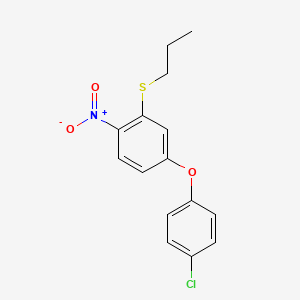
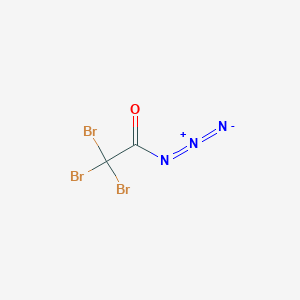
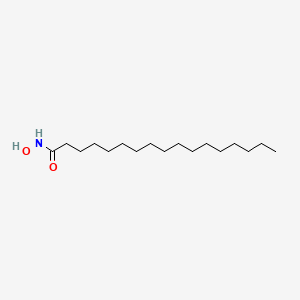

![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

